Tert-butyl 4-bromo-2-methylbenzoate
Description
The Significance of Aryl Halide Esters in Synthetic Organic Chemistry
Aryl halide esters are a class of organic compounds that play a crucial role in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of a halogen atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions have revolutionized modern organic synthesis, allowing for the construction of intricate molecular architectures that were previously difficult to achieve.
The ester functional group, on the other hand, can be readily transformed into other functional groups, such as carboxylic acids, amides, and alcohols, further enhancing the synthetic utility of these compounds. libretexts.org The interplay between the reactive halogen and the versatile ester group makes aryl halide esters indispensable intermediates in multistep synthetic sequences.
Overview of Research Trajectories for Halogenated Benzoate (B1203000) Esters
Research into halogenated benzoate esters has been driven by the need for new and efficient synthetic methodologies and the demand for novel molecules with specific biological or material properties. Key areas of investigation include:
Development of Novel Catalytic Systems: A significant portion of research has focused on developing more efficient and selective catalysts for cross-coupling reactions involving halogenated benzoate esters. This includes the use of palladium, copper, and nickel catalysts with various ligands to improve reaction yields, reduce reaction times, and enhance functional group tolerance. organic-chemistry.orgresearchgate.net
Exploration of New Reaction Pathways: Scientists are continuously exploring new ways to utilize the reactivity of halogenated benzoate esters. This includes the development of novel cyclization reactions, direct C-H functionalization, and electrochemical methods for esterification. acs.org
Synthesis of Biologically Active Compounds: Halogenated benzoate esters are key precursors in the synthesis of numerous pharmaceuticals and agrochemicals. ontosight.ainih.gov Research in this area focuses on designing and synthesizing new compounds with improved efficacy and reduced side effects.
Material Science Applications: The unique electronic properties imparted by the halogen atom make these esters interesting candidates for the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
Current State and Future Outlook for Tert-butyl 4-bromo-2-methylbenzoate as a Chemical Intermediate
This compound is a prime example of a strategically important chemical intermediate. Its structure combines the reactivity of a bromo-substituted aromatic ring with the steric bulk of a tert-butyl ester. This combination offers several advantages in organic synthesis. The bromine atom at the 4-position is well-positioned for a variety of cross-coupling reactions, while the methyl group at the 2-position can influence the conformation and reactivity of the molecule. The tert-butyl ester group provides steric protection to the carboxyl group, preventing unwanted side reactions, and can be selectively removed under acidic conditions.
The future of this compound as a chemical intermediate appears promising. Its continued use in the synthesis of complex target molecules is expected, driven by the ever-present need for new pharmaceuticals and functional materials. Further research will likely focus on developing even more efficient and sustainable methods for its synthesis and on exploring its utility in novel synthetic transformations.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 445003-37-2 chemicalbook.com |
| Molecular Formula | C12H15BrO2 chemwhat.com |
| Molecular Weight | 271.15 g/mol chemwhat.com |
| Boiling Point | 309.7±22.0 °C (Predicted) chemicalbook.com |
| Density | 1.295±0.06 g/cm3 (Predicted) chemicalbook.com |
Interactive Data Table: Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-2-methylbenzoic acid | 68837-59-2 bldpharm.com | C8H7BrO2 bldpharm.com | 215.04 bldpharm.com |
| Methyl 4-bromo-2-methylbenzoate | 99548-55-7 nih.gov | C9H9BrO2 nih.gov | 229.07 nih.gov |
| Tert-butyl 4-bromobenzoate | 53619-55-9 | C11H13BrO2 | 257.12 |
| Tert-butyl 2-bromo-4-methylbenzoate | 701307-55-0 uni.lu | C12H15BrO2 uni.lu | 271.15 uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOKTQAWHCIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700587 | |
| Record name | tert-Butyl 4-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445003-37-2 | |
| Record name | tert-Butyl 4-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-bromo-2-methylbenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies and Process Optimization for Tert Butyl 4 Bromo 2 Methylbenzoate
Esterification Pathways from 4-Bromo-2-methylbenzoic Acid Precursors
The formation of the tert-butyl ester from 4-bromo-2-methylbenzoic acid is a key transformation that requires specific conditions due to the steric hindrance around the carboxylic acid group.
Direct Esterification with tert-Butanol (B103910): Catalyst Selection and Reaction Parameters
Direct esterification with tert-butanol is a common approach, though the bulky nature of the alcohol necessitates careful selection of catalysts and reaction conditions to achieve good yields.
Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently employed to catalyze the esterification of carboxylic acids. blogspot.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by tert-butanol. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction. For instance, a method for synthesizing methyl 4-bromo-2-methylbenzoate involves dissolving 4-bromo-2-methylbenzoic acid in methanol (B129727) and carrying out the esterification under the catalysis of sulfuric acid. google.com
A similar approach can be applied for the synthesis of the tert-butyl ester. One documented method for a related compound, tert-butyl 3-bromo-4-methylbenzoate, involves cooling a solution of the carboxylic acid in an appropriate solvent like ether to low temperatures (e.g., -30°C) and then introducing isobutylene (B52900) gas. chemicalbook.com A strong acid catalyst, such as trifluoromethanesulfonic acid, is then added to facilitate the reaction. chemicalbook.com This method, which can achieve high yields of up to 95%, could potentially be adapted for 4-bromo-2-methylbenzoic acid. chemicalbook.com
| Catalyst | Typical Conditions | Role |
| Sulfuric Acid (H₂SO₄) | Reflux in tert-butanol | Protonates the carbonyl group, increasing its reactivity. blogspot.com |
| p-Toluenesulfonic Acid (p-TsOH) | Similar to H₂SO₄ | A solid, often easier to handle alternative to sulfuric acid. |
| Trifluoromethanesulfonic Acid | Low temperature with isobutylene | A very strong acid catalyst for hindered esterifications. chemicalbook.com |
To overcome the challenges of direct acid-catalyzed esterification, especially with sterically hindered substrates, activating reagents are often used. A highly effective method involves the use of di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netlookchem.com This system converts the carboxylic acid into a highly reactive mixed anhydride (B1165640), which is then readily attacked by the alcohol. researchgate.net
This procedure is advantageous as it proceeds under mild conditions and the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying product purification. researchgate.netlookchem.com The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) at room temperature. This method is particularly suitable for substrates with sensitive functional groups that would not tolerate the harsh conditions of strong acid catalysis. lookchem.com The use of an immobilized form of DMAP has also been explored for continuous-flow systems, which could be beneficial for industrial applications. nih.gov
| Reagent | Role | Advantages |
| Di-tert-butyl Dicarbonate ((BOC)₂O) | Forms a reactive mixed anhydride with the carboxylic acid. researchgate.net | Mild reaction conditions, volatile byproducts. researchgate.netlookchem.com |
| 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst to facilitate the formation of the mixed anhydride. researchgate.net | Used in catalytic amounts. |
Alternative Esterification Approaches for Sterically Hindered Benzoates
For particularly challenging sterically hindered benzoic acids, other esterification methods can be employed. The Mitsunobu reaction, which involves the use of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate), can be effective for forming esters from alcohols and carboxylic acids. researchgate.net However, the separation of the product from the phosphine oxide and hydrazine (B178648) byproducts can be a drawback. lookchem.com
Another approach involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of DMAP. rsc.org These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. While effective, the removal of the urea (B33335) byproduct can sometimes be problematic. rsc.org For highly hindered systems, elevated temperatures and an excess of the coupling reagents may be necessary to achieve high yields. rsc.org
Bromination Strategies for Aromatic Methyl Benzoate (B1203000) Derivatives (referencing broader methods)
An alternative synthetic route to tert-butyl 4-bromo-2-methylbenzoate involves first preparing tert-butyl 2-methylbenzoate (B1238997) and then introducing the bromine atom at the 4-position. The ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In this case, the directing effects of the two substituents work in concert to favor substitution at the positions meta to the ester and ortho/para to the methyl group. The para-position relative to the activating methyl group (which is also the meta-position to the deactivating ester group) is generally the most favored site for electrophilic aromatic substitution due to reduced steric hindrance compared to the ortho position.
The bromination of aromatic compounds is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), which is often generated in situ from iron filings. wordpress.com The catalyst polarizes the bromine molecule, increasing its electrophilicity. The reaction of bromine with toluene (B28343) in the presence of a Lewis acid is a classic example of this type of transformation. wordpress.com For substrates like tert-butylbenzene, bromination with bromine and iron as a catalyst has been shown to yield a mixture of brominated products. researchgate.net Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Considerations for Scalable Synthesis and Industrial Production Techniques
For the large-scale synthesis of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe process.
The choice of synthetic route will depend on the availability and cost of the starting materials. A route starting from the readily available 4-bromo-2-methylbenzoic acid is often preferred. For the esterification step, while methods using activating reagents like (BOC)₂O and DMAP are highly effective, the cost of these reagents may be a limiting factor on an industrial scale. Therefore, optimizing the direct acid-catalyzed esterification with a less expensive catalyst like sulfuric acid would be a primary goal. google.com This could involve using a Dean-Stark apparatus to efficiently remove water and drive the reaction to completion.
Continuous-flow reactors offer several advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov The use of solid-supported catalysts, such as the immobilized DMAP mentioned earlier, would be particularly advantageous in a flow setup, as it simplifies catalyst separation and recycling. nih.gov
Process optimization would involve a detailed study of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice to maximize yield and purity while minimizing waste and energy consumption. The development of a robust work-up and purification procedure is also crucial for obtaining the final product in high quality on a large scale. This may involve crystallization or distillation techniques.
Batch Process Development and Optimization
Batch processing remains a prevalent method for the synthesis of fine chemicals due to its versatility and lower initial capital investment. The synthesis of this compound in a batch reactor typically involves the esterification of 4-bromo-2-methylbenzoic acid with a tert-butylating agent. A common approach is the reaction of the carboxylic acid with a reagent like tert-butyl alcohol in the presence of an acid catalyst.
A representative batch synthesis can be adapted from procedures for similar benzoate esters. For instance, a process analogous to the preparation of methyl 4-bromoacetyl-2-methyl benzoate from 4-bromo-2-methylbenzoic acid can be envisioned. google.com In such a process, 4-bromo-2-methylbenzoic acid would be dissolved in a suitable solvent, followed by the addition of a tert-butylating agent and a catalytic amount of a strong acid, such as sulfuric acid. google.com The reaction mixture is then heated to reflux for a specified duration to drive the esterification to completion.
Optimization of a batch process for this compound would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and waste generation. Key parameters for optimization are detailed in the table below.
| Parameter | Range | Objective |
| Reactant Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | Determine the optimal excess of tert-butyl alcohol to drive the equilibrium towards product formation. |
| Catalyst Loading | 0.5 - 5 mol% | Minimize catalyst usage while maintaining a high reaction rate. |
| Reaction Temperature | 60 - 100 °C | Find the ideal temperature to ensure a sufficient reaction rate without promoting side reactions. |
| Reaction Time | 2 - 12 hours | Minimize the batch cycle time to improve throughput. |
| Solvent | Toluene, Dichloromethane | Select a solvent that provides good solubility for reactants and facilitates water removal if necessary. |
By carefully controlling these parameters, a robust and efficient batch process for the production of this compound can be established.
Continuous Flow Synthesis and Process Intensification
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. evergreensinochem.com The synthesis of esters is particularly well-suited for continuous flow systems, which can overcome equilibrium limitations and offer precise control over reaction conditions. evergreensinochem.comrsc.org
For the synthesis of this compound, a continuous flow process would typically involve pumping streams of the reactants, 4-bromo-2-methylbenzoic acid and a tert-butylating agent, along with a catalyst through a heated reactor coil or a microreactor. evergreensinochem.com The improved mixing and heat transfer in a continuous flow reactor can lead to significantly shorter reaction times and higher conversion rates compared to batch processes. evergreensinochem.com For the esterification of benzoic acid, for example, reaction times can be reduced from hours to minutes in a microreactor, with a notable increase in conversion. evergreensinochem.com
Process intensification in the continuous synthesis of this compound can be achieved by optimizing several key parameters. The table below outlines potential parameters for the optimization of a continuous flow synthesis.
| Parameter | Range | Objective |
| Flow Rate | 0.1 - 10 mL/min | Control the residence time within the reactor to maximize conversion. |
| Residence Time | 1 - 20 minutes | Achieve complete reaction in the shortest possible time. |
| Reactor Temperature | 80 - 150 °C | Leverage higher temperatures to accelerate the reaction rate in a controlled manner. |
| Reactant Concentration | 0.1 - 1.0 M | Maximize throughput by using more concentrated reactant streams. |
| Back Pressure | 1 - 10 bar | Allow for heating solvents above their atmospheric boiling points to further increase reaction rates. |
The adoption of a continuous flow approach for the synthesis of this compound represents a significant step towards process intensification, enabling more efficient, consistent, and scalable production of this important chemical intermediate.
Investigative Chemical Reactivity and Transformative Applications of Tert Butyl 4 Bromo 2 Methylbenzoate
Cross-Coupling Reactions at the Aryl Bromide Site
The carbon-bromine bond in tert-butyl 4-bromo-2-methylbenzoate is a key reactive site, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction provides a direct route to biaryl compounds or aryl-alkenyl structures.
The general catalytic cycle involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction. libretexts.org
Transmetalation : The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex in the presence of a base. The base activates the organoboron compound, facilitating the transfer.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org
The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov A typical Suzuki-Miyaura reaction involving this compound would be expected to proceed under the conditions outlined in the table below.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Alkenyltrifluoroborate | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst for the coupling |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activation of the boronic acid/ester |
| Solvent | Toluene (B28343), Dioxane, THF, often with water | Reaction medium |
Buchwald-Hartwig Amination for C-N Bond Construction
The Buchwald-Hartwig amination has become a cornerstone of synthetic chemistry for the formation of aryl C-N bonds. wikipedia.org This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a stoichiometric amount of base and a suitable phosphine (B1218219) ligand. For this compound, this transformation allows for the direct introduction of primary or secondary amines at the C4 position.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step and stabilizing the catalytic species. wikipedia.org The reaction is highly versatile, accommodating a wide array of amine coupling partners and functional groups on the aryl halide.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Amine | Primary or secondary amines (e.g., Aniline, Morpholine) | Nucleophilic partner |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of Pd(0) catalyst |
| Ligand | BINAP, XPhos, SPhos | Stabilize catalyst, facilitate reaction steps |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonation of the amine |
| Solvent | Toluene, Dioxane | Anhydrous reaction medium |
Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille)
Beyond the Suzuki and Buchwald-Hartwig reactions, the aryl bromide of this compound is a suitable electrophile for other important C-C bond-forming reactions.
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.org The use of organozinc reagents offers a different profile of reactivity and functional group tolerance compared to organoboron compounds. The reaction typically proceeds under mild conditions and is known for its high yields. orgsyn.org
Stille Coupling : The Stille reaction utilizes an organotin (stannane) reagent as the nucleophilic partner. libretexts.orgwikipedia.org A key advantage of the Stille coupling is that organostannanes are generally stable to air and moisture, and the reaction conditions are tolerant of a vast array of functional groups, making it highly valuable in complex molecule synthesis. nih.gov The primary drawback is the toxicity of the tin byproducts.
Nucleophilic Substitution Chemistry of the Aryl Bromide
Nucleophilic aromatic substitution (SNAr) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The feasibility of these reactions is highly dependent on the electronic properties of the substituents on the ring.
Mechanistic Investigations into Aryl Nucleophilic Substitution Pathways
Given the electronic nature of this compound, alternative mechanisms for nucleophilic substitution must be considered over the classical SNAr pathway.
SNAr (Addition-Elimination) Mechanism : As discussed, this pathway is disfavored. The absence of a strong electron-withdrawing group at the ortho or para position means the anionic Meisenheimer intermediate is not sufficiently stabilized, making the activation energy for its formation prohibitively high. nih.govwikipedia.org
Elimination-Addition (Benzyne) Mechanism : This mechanism becomes possible under very strong basic conditions, for instance, in the presence of potassium amide (KNH₂) in liquid ammonia. youtube.com The strong base can abstract a proton from the carbon atom ortho to the bromine (at the C3 or C5 position). This is followed by the elimination of the bromide ion to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to one of the carbons of the triple bond, and subsequent protonation yields the substituted product. youtube.com A key feature of this mechanism is that it can lead to a mixture of products where the incoming nucleophile attaches not only at the original position of the leaving group (C4) but also at an adjacent position (C3 or C5).
Concerted SNAr (cSNAr) Mechanism : Recent studies have proposed a concerted mechanism for nucleophilic aromatic substitution, particularly for substrates that are not strongly activated. nih.gov In this pathway, bond formation with the incoming nucleophile and bond cleavage with the leaving group occur in a single step, proceeding through a Meisenheimer-like transition state rather than a stable intermediate. nih.gov This pathway may be relevant for the reaction of this compound with certain nucleophiles, although it would still likely require significant energy input. nih.govscience.gov
Redox Transformations of the Benzoate (B1203000) Scaffold
The presence of multiple functional groups on the this compound molecule—specifically the aryl halide, the methyl group, and the ester—allows for a variety of selective redox transformations. The outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.
The reduction of this compound can be directed towards either the tert-butyl ester or the aryl bromide functionality, or both, depending on the reducing agent employed. The bulky tert-butyl group provides significant steric hindrance, which can influence the reactivity of the adjacent ester carbonyl.
Generally, sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents is not potent enough to reduce esters, which are less reactive than ketones or aldehydes. nih.gov However, the reactivity of borohydride reagents can be enhanced. For instance, lithium borohydride (LiBH₄) is a more powerful reducing agent and can reduce esters to alcohols. The difference in reactivity between bulky tert-butyl esters and less hindered esters like methyl esters can also be exploited for selective reductions in molecules containing multiple ester groups. acs.org
The carbon-bromine bond of the aryl halide can be selectively reduced through various methods. A common approach is catalytic hydrogenation, though this may also reduce other functional groups under harsh conditions. A more specific method for dehalogenation is the use of radical-mediated reactions, such as with tributyltin hydride (Bu₃SnH). msu.edu This reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom to form an aryl radical, which then abstracts a hydrogen atom from another molecule of the tin hydride to yield the dehalogenated product. msu.edu
| Functional Group | Reagent/Method | Product Functional Group | Selectivity Notes |
| Aryl Bromide | Tributyltin Hydride (Bu₃SnH), AIBN | Aryl-H (Debromination) | Highly selective for the C-Br bond; proceeds via a radical mechanism. msu.edu |
| Aryl Bromide | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Aryl-H (Debromination) | Conditions may also lead to the reduction of the ester group. |
| Tert-butyl Ester | Lithium Borohydride (LiBH₄) | Primary Alcohol | More reactive than NaBH₄; capable of reducing esters. acs.org |
| Tert-butyl Ester | Sodium Borohydride (NaBH₄) | No reaction | Generally unreactive towards esters under standard conditions. nih.gov |
The oxidation of this compound primarily targets the methyl group, as the aromatic ring itself is relatively resistant to oxidation. Despite its unsaturation, the benzene (B151609) ring is inert to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) that would typically cleave carbon-carbon double bonds in alkenes. wikipedia.org
However, the alkyl side chain (the methyl group) is susceptible to oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid group (–COOH). wikipedia.org This reaction proceeds through a complex mechanism involving the formation of a stabilized benzylic radical as a key intermediate. The presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (a benzylic hydrogen) is a prerequisite for this reaction. Since the methyl group in this compound possesses three benzylic hydrogens, it is readily oxidized. In contrast, a tert-butyl group attached to a benzene ring is inert to such oxidation because it lacks benzylic hydrogens. wikipedia.org
| Reagent | Conditions | Product Functional Group | Mechanism Highlight |
| Potassium Permanganate (KMnO₄) | Aqueous, heat | Carboxylic Acid (–COOH) | Involves a benzylic radical intermediate. wikipedia.org |
| Chromic Acid (H₂CrO₄) | Aqueous, heat | Carboxylic Acid (–COOH) | A strong oxidizing agent for benzylic positions. |
| Air (O₂) with Co(III) catalyst | Industrial Process | Carboxylic Acid (–COOH) | Used in large-scale production of aromatic acids. wikipedia.org |
Radical Mediated Reactions and Photoredox Catalysis
The aryl bromide functionality in this compound is a key handle for initiating radical reactions. These reactions open up pathways for transformations that are often complementary to traditional ionic reaction mechanisms.
A carbon-centered aryl radical can be efficiently generated from the C-Br bond of this compound through an atom-transfer reaction. thieme-connect.de A classic method involves the use of a tin-based radical initiator, such as the tributyltin radical (Bu₃Sn•), which is typically generated from tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). msu.edu The tin radical abstracts the bromine atom from the aromatic ring, leaving behind a highly reactive aryl radical. msu.eduthieme-connect.de
Once formed, this aryl radical can participate in a variety of reactions. In the absence of other trapping agents, it can abstract a hydrogen atom from a donor molecule (like Bu₃SnH) to complete a dehalogenation reaction. msu.edu More synthetically useful is the interception of this radical with other molecules. For example, it can add to the double or triple bonds of alkenes and alkynes, which is a powerful method for forming new carbon-carbon bonds. msu.edu These radical-mediated C-C bond-forming reactions can be conducted both inter- and intramolecularly. msu.edu
Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are exchanged, often in a concerted elementary step. rsc.orgacs.org These reactions are crucial in many areas of chemistry and biology, as they provide pathways that avoid high-energy intermediates that would be formed in stepwise electron-then-proton or proton-then-electron transfers. rsc.org
While this compound itself is not a typical substrate for PCET, it can be readily converted into derivatives that are. For example, the ester could be hydrolyzed to a carboxylic acid, and the bromide could be substituted with an amine, yielding 4-amino-2-methylbenzoic acid. In such a derived system, the carboxylic acid group can act as a proton donor and acceptor, while the aminophenyl moiety can act as an electron donor.
In a hypothetical PCET reaction involving such a derivative, the transfer of an electron and a proton can occur either sequentially or in a concerted manner. acs.org
Sequential PCET: This involves two steps, for example, an initial electron transfer (ET) followed by a proton transfer (PT), or vice versa (PT-ET).
Concerted PCET (or EPT - Electron-Proton Transfer): In this mechanism, the electron and proton are transferred in a single kinetic step, proceeding through a single transition state. rsc.orgacs.org
The specific pathway taken depends on the thermodynamics and kinetics of each step, with the concerted pathway often being favored as it bypasses the formation of unstable intermediates like radical ions or protonated/deprotonated species with high pKa shifts. The theoretical framework for PCET is well-developed, with computational models helping to predict reaction rates and mechanisms across different coupling regimes. slideshare.netlibretexts.org
Exploration of Rearrangement and Cyclization Reactions
The functional groups on this compound provide handles for various cyclization reactions, particularly through transformations involving the aryl bromide. While major skeletal rearrangements of the benzoate core are not common under typical conditions, the molecule can be a precursor for building more complex cyclic structures.
Intramolecular cyclization reactions are a powerful tool in organic synthesis for constructing ring systems. The aryl bromide in this compound is well-suited for palladium-catalyzed cross-coupling reactions. If a suitable coupling partner is tethered to the molecule (for instance, by modifying the ester or methyl group), an intramolecular Heck or Suzuki-type reaction can be envisioned to form a new ring fused to the benzoate scaffold. For example, palladium-catalyzed intramolecular reductive cyclization has been used to synthesize 3-arylindan-1-ones from bromochalcones, demonstrating a pathway where an aryl bromide is used to form a five-membered ring. thieme-connect.de
Radical cyclizations offer another strategic approach. The aryl radical generated from the C-Br bond (as described in section 3.4.1) can be trapped intramolecularly by a tethered alkene or alkyne. This method is highly effective for forming five- and six-membered rings. For example, tandem radical cyclizations have been developed to construct complex polycyclic systems like 2-oxindoles from N-arylacrylamides. rsc.org Transition metals other than palladium, such as manganese, copper, and titanium, are also known to mediate a wide range of radical cyclization reactions. thieme-connect.de These reactions often proceed under mild and neutral conditions, making them compatible with a variety of functional groups. thieme-connect.de
While less common for this specific substrate, rearrangement reactions are a broad class of organic reactions involving a change in the connectivity of a molecule's skeleton, often through the migration of a substituent. wikipedia.orgmasterorganicchemistry.com Many rearrangements, such as the Wagner-Meerwein and pinacol (B44631) rearrangements, proceed through carbocation intermediates. slideshare.netmasterorganicchemistry.com Others, like the Favorskii rearrangement, involve different mechanisms. msu.edu For a derivative of this compound, such rearrangements would likely require significant structural modification to generate the necessary precursors (e.g., adjacent alcohols for a pinacol rearrangement or an α-halo ketone for a Favorskii rearrangement).
Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 4 Bromo 2 Methylbenzoate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of tert-butyl 4-bromo-2-methylbenzoate provides critical information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methyl group, and the aromatic ring.
The nine protons of the tert-butyl group, being chemically equivalent due to free rotation, appear as a sharp singlet. The chemical shift of this signal is typically found in the upfield region of the spectrum. The three protons of the methyl group attached to the benzene (B151609) ring also produce a singlet, but at a slightly more downfield position compared to the tert-butyl signal, influenced by the aromatic ring current.
The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene ring. The three aromatic protons are chemically non-equivalent and will exhibit splitting patterns based on their coupling with each other. The proton at position 6 will likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 will appear as a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 3 will appear as a doublet, coupled to the proton at position 5. The presence of the bromine atom and the ester group influences the electronic environment and thus the chemical shifts of these aromatic protons.
For a related compound, 4-Bromo-2-methylbenzoic acid , the proton NMR spectrum provides a reference for the aromatic and methyl proton signals. chemicalbook.com Similarly, the spectrum of tert-butyl benzoate (B1203000) shows the characteristic singlet for the tert-butyl protons. chemicalbook.com
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| tert-butyl (9H) | ~1.5 | Singlet |
| Methyl (3H) | ~2.4 | Singlet |
| Aromatic H-3 | ~7.6 | Doublet |
| Aromatic H-5 | ~7.4 | Doublet of Doublets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of ten distinct carbon signals are expected, as the molecule lacks symmetry.
These signals correspond to the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbon of the tert-butyl group, the methyl carbon attached to the ring, and the six unique carbons of the aromatic ring. The carbonyl carbon is typically the most downfield signal. The carbon atom bonded to the bromine atom will also have a characteristic chemical shift. Data from analogues such as methyl 4-tert-butylbenzoate chemicalbook.com and 2-bromo-2-methylpropane docbrown.info can be used to predict the approximate chemical shifts.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~165 |
| Aromatic C-1 | ~130 |
| Aromatic C-2 | ~140 |
| Aromatic C-3 | ~132 |
| Aromatic C-4 | ~125 |
| Aromatic C-5 | ~135 |
| Aromatic C-6 | ~130 |
| tert-butyl (quaternary C) | ~81 |
| tert-butyl (methyl C) | ~28 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful for confirming the structural assignments made from 1D NMR spectra. youtube.com
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled aromatic protons (H-3 with H-5, and H-5 with H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign the signals for each aromatic C-H pair, as well as the methyl and tert-butyl groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group. The methyl protons would show correlations to the C-1, C-2, and C-3 carbons of the aromatic ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band is anticipated in the region of 1720-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region. The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the aromatic ring will also be present in the fingerprint region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The spectrum of an analog, tert-butyl 4-(bromomethyl)benzoate , shows characteristic IR absorptions that can be used for comparison. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| Ester C=O stretch | 1720-1700 |
| Aromatic C=C stretch | 1600-1450 |
| Ester C-O stretch | 1300-1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₅BrO₂. chemwhat.com
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks (M and M+2) of almost identical intensity, separated by two mass units.
Common fragmentation pathways would likely involve the loss of the tert-butyl group, a stable carbocation, leading to a prominent peak at m/z [M-57]. Another possible fragmentation is the loss of isobutylene (B52900) (C₄H₈) to give the corresponding carboxylic acid cation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, the calculated monoisotopic mass is 270.0255 Da. nih.gov An HRMS measurement would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for the unambiguous identification of the compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromo-2-methylbenzoic acid |
| tert-Butyl benzoate |
| Methyl 4-tert-butylbenzoate |
| 2-Bromo-2-methylpropane |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.
The UV spectrum of benzene, the parent chromophore, exhibits three absorption bands, with the primary bands appearing around 184 nm and 204 nm, and a secondary, less intense band with fine structure around 256 nm. up.ac.za Substitution on the benzene ring significantly influences the position (wavelength) and intensity of these absorption bands. The introduction of substituents such as a bromine atom, a methyl group, and a tert-butyl ester group, as in the case of this compound, alters the electronic distribution within the aromatic system, leading to shifts in the absorption maxima (λmax).
The substituents on the benzene ring of this compound are a bromo group at position 4, a methyl group at position 2, and a tert-butoxycarbonyl group at position 1. Both the methyl group (an alkyl group) and the bromo group (a halogen) are generally considered ortho, para-directing and can cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. spcmc.ac.in The tert-butoxycarbonyl group, being an ester, is an electron-withdrawing group and is meta-directing.
Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Analogues
| Compound/Analogue | Expected λmax (nm) | Transition Type | Notes |
| Benzene | ~184, ~204, ~256 | π → π | Parent chromophore with high symmetry. up.ac.za |
| Benzoic Acid | ~202, ~253 | π → π | Bathochromic shift due to the carboxyl group. up.ac.za |
| Substituted Benzenes | Variable | π → π | Substituents cause bathochromic shifts and can remove fine structure. nist.gov |
| This compound | > 256 | π → π | Expected bathochromic shift due to combined effects of bromo, methyl, and ester groups. |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry (applicable to related compounds)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. While a crystal structure for this compound has not been reported, analysis of the crystal structures of closely related analogues offers significant insights into its likely solid-state conformation.
The crystal structure of diphenylmethyl benzoate reveals a planar benzoate group, with the phenyl rings of the diphenylmethyl moiety twisted relative to this plane. nih.gov This suggests that the benzoate core of this compound is also likely to be largely planar.
In ortho-substituted benzoates, the substituent at the ortho position can induce steric hindrance, causing the carboxylate group to twist out of the plane of the benzene ring. mdpi.com For this compound, the ortho-methyl group would likely cause such a torsion. The degree of this twist would be a balance between the steric repulsion with the adjacent tert-butoxycarbonyl group and the electronic stabilization from conjugation with the aromatic ring.
Intermolecular interactions play a key role in the packing of molecules in the crystal lattice. In the crystal structures of many benzoic acid derivatives, hydrogen bonding is a dominant feature. Although this compound lacks the acidic proton for classical hydrogen bonding dimers seen in benzoic acid, weak C-H···O hydrogen bonds involving the methyl and tert-butyl groups and the carbonyl oxygen are plausible and have been observed in similar structures. nih.gov
The presence of the bromine atom can also lead to specific intermolecular interactions, such as halogen bonding (Br···O or Br···Br contacts), which can influence the crystal packing.
Table 2: Crystallographic Data for Analogues of this compound
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Diphenylmethyl benzoate | Monoclinic | P2₁/c | Planar benzoate group, weak C-H···O hydrogen bonds. | nih.gov |
| Copper(II) complexes with ortho-substituted benzoates | - | - | Carboxylate group twisted relative to the phenyl ring. | mdpi.com |
This analysis of related compounds provides a robust model for the anticipated structural characteristics of this compound in the solid state, highlighting the importance of substituent effects and intermolecular forces in defining its molecular geometry.
Computational and Theoretical Chemistry Insights into Tert Butyl 4 Bromo 2 Methylbenzoate
Quantum Chemical Descriptors for Structure-Activity/Reactivity Correlations
Quantum chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule that can be used to develop quantitative structure-activity relationships (QSAR) or quantitative structure-reactivity relationships (QSRR). These models are instrumental in medicinal chemistry and materials science for predicting the biological activity or chemical reactivity of new compounds without the need for extensive experimental testing.
For tert-butyl 4-bromo-2-methylbenzoate, relevant quantum chemical descriptors would include:
Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and the HOMO-LUMO gap.
Topological Descriptors: Molecular weight, and connectivity indices.
Geometric Descriptors: Molecular surface area and volume.
These descriptors, once calculated, can be correlated with experimentally determined properties to build predictive models.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks for related compounds)
In the solid state, the properties of a material are not only determined by the characteristics of individual molecules but also by how they are arranged in the crystal lattice. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal. nih.gov By mapping the electron density on the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govchemwhat.com
Energy framework analysis, another computational tool, can be used to visualize the energetic landscape of the crystal packing, highlighting the strength and directionality of the intermolecular interactions. This provides a deeper understanding of the mechanical and electronic properties of the crystalline material.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry provides a powerful lens for investigating the detailed mechanisms of chemical reactions involving this compound. Through the use of theoretical models and quantum mechanical calculations, it is possible to elucidate transition states, reaction intermediates, and energy profiles for various transformations. While direct computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from computational studies of analogous systems and relevant reaction classes, such as Grignard reactions and nucleophilic aromatic substitutions.
A key area of interest is the reaction of the aryl bromide moiety. The C-Br bond can participate in a variety of coupling reactions, and computational studies on similar aryl bromides help to understand the energetics of these pathways. For instance, the oxidative addition of a phenyl bromide to a palladium complex, a critical step in many cross-coupling reactions, has been shown to have a significant activation enthalpy. In one study, the activation enthalpy for the C-Br sigma-bond cleavage of phenyl bromide was found to be 2.0 kcal/mol relative to an intermediate complex. researchgate.net This suggests that the initial activation of the C-Br bond in this compound would also require surmounting a notable energy barrier, the magnitude of which would be influenced by the electronic effects of the methyl and tert-butyl ester groups.
Furthermore, computational studies on Grignard reagent formation and subsequent reactions with esters offer a framework for understanding the behavior of this compound. The formation of a Grignard reagent from an aryl halide is a complex process occurring on the surface of magnesium metal. udel.edu Subsequent reaction with an ester proceeds via nucleophilic attack to form a tetrahedral intermediate. udel.edu This intermediate can then collapse to yield a ketone, which rapidly reacts with a second equivalent of the Grignard reagent. udel.edu Density Functional Theory (DFT) calculations on the complexation of magnesium compounds with alkynes have shown that the reaction towards the final products is exothermic, with a cyclic transition state. researchgate.net These findings suggest that a computational model of the Grignard reaction involving this compound would likely reveal a multi-step pathway with distinct intermediates and transition states.
The presence of the bulky tert-butyl group and the ortho-methyl group introduces significant steric hindrance around the ester functionality. Computational studies on highly hindered esters, such as methyl 2,4,6-tri-t-butylbenzoate, have established that reactions like alkaline hydrolysis proceed via a bimolecular mechanism with alkyl-oxygen fission (BAL2). researchgate.net This indicates that the steric bulk can alter the preferred reaction pathway, and similar computational analysis of this compound would be valuable in predicting its reactivity.
DFT studies have also been employed to investigate the molecular structure and electronic properties of complex molecules containing a tert-butyl ester group. researchgate.net Such studies can provide insights into the charge distribution and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding and predicting the regioselectivity and reactivity in various chemical reactions. researchgate.net For instance, the calculated Mulliken charge distribution can highlight the most electrophilic and nucleophilic sites within the molecule.
While specific computational mechanistic data for this compound is sparse, the established computational methodologies and findings for related compounds provide a solid foundation for predicting its reaction pathways. Future computational investigations will undoubtedly provide more precise and detailed insights into the intricate mechanistic details of this versatile chemical compound.
Applications of Tert Butyl 4 Bromo 2 Methylbenzoate in Targeted Chemical Synthesis
Role as a Versatile Synthetic Intermediate in Pharmaceutical Development
Tert-butyl 4-bromo-2-methylbenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The core structure, derived from 4-bromo-2-methylbenzoic acid, is a component in the synthesis of isoindolinone derivatives. chemicalbook.com These scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules.
The compound's primary utility comes from the bromine atom attached to the benzene (B151609) ring. This feature makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemicalbook.commdpi.comnih.gov This class of reactions is fundamental in pharmaceutical synthesis for its ability to efficiently create carbon-carbon bonds. nih.gov By reacting the bromo-benzoate with various boronic acids, chemists can introduce a wide array of molecular fragments, leading to the creation of novel drug candidates. For example, this methodology is used to synthesize complex biaryl structures, which are common motifs in modern pharmaceuticals. rsc.org
Furthermore, derivatives of the 4-bromo-2-methylbenzoic acid core are used to prepare other heterocyclic systems, such as N-propyl-8-chloro-6-substituted isoquinolones, highlighting the versatility of this chemical framework in accessing diverse classes of potential therapeutic agents. chemicalbook.com
Utility in the Synthesis of Agrochemicals
In the field of agrochemicals, this compound and its parent acid are valuable precursors for creating new pesticides and herbicides. Brominated organic compounds are well-established as important building blocks in the agrochemical industry. researchgate.net
Specific applications include the synthesis of potent insecticides. For instance, the parent compound, 4-bromo-2-methylbenzoic acid, is used to produce 4-allyl-2-methylbenzyl chrysanthemate, a compound noted for its high toxicity to insects. medchemexpress.com Additionally, a derivative, 4-bromoacetyl-2-methyl benzoate (B1203000), is a key intermediate in a patented synthetic route to Fluralaner, a modern insecticide and acaricide used in veterinary medicine to protect against fleas and ticks. google.com The synthesis demonstrates how the core structure can be elaborated through a series of reactions to yield a complex and commercially significant agrochemical.
Integration into Strategies for Library Synthesis and Diversification
The structure of this compound is highly amenable to the techniques of combinatorial chemistry and library synthesis, which are methods used to rapidly generate a large number of different but related compounds for high-throughput screening. nih.govimperial.ac.uk The goal is to explore a wide chemical space to identify molecules with desired biological activity.
The key to its utility in this area is the presence of multiple, orthogonally reactive sites. The bromine atom serves as a primary handle for diversification. chemicalbook.com Using cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, this position can be functionalized with a vast array of different chemical groups. nih.govnih.gov This allows for the creation of a "library" of compounds where each member has the same core but a different substituent at the 4-position.
The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be removed later in the synthetic sequence to reveal another functional group for further modification. This multi-faceted reactivity allows chemists to systematically and efficiently generate molecular diversity from a single, common intermediate.
Table 1: Key Reactions for Chemical Diversification
| Reaction Type | Reactive Site | Purpose |
| Suzuki-Miyaura Coupling | Bromine Atom | Forms new carbon-carbon bonds to attach aryl or alkyl groups. |
| Ester Hydrolysis | Tert-butyl Ester | Deprotects the carboxylic acid for subsequent reactions (e.g., amide formation). |
| Benzylic Functionalization | Methyl Group | Allows for modification at the position adjacent to the ring. |
Precursor for Functional Organic Materials and Advanced Chemical Entities
Beyond life sciences, this compound is a building block for advanced functional materials. Its rigid aromatic core and multiple functionalization points make it suitable for constructing polymers and other macromolecules with specific electronic or physical properties.
Research has shown that the parent molecule, 4-bromo-2-methylbenzoic acid, is a precursor for synthesizing mesogen-jacketed liquid crystalline polymers. chemicalbook.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are crucial for technologies like electronic displays. mdpi.commedcraveonline.com The structure of the benzoate derivative provides the necessary rigid "mesogen" core that encourages the formation of these ordered, liquid crystalline phases in a polymer.
The compound can also be used to create other complex organic molecules with potential applications in materials science, such as 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole, a heterocyclic compound whose class is often studied for its fluorescence and electron-transporting properties. chemicalbook.com
Q & A
Basic: What are the key considerations for synthesizing tert-butyl 4-bromo-2-methylbenzoate with high regioselectivity?
Methodological Answer:
To achieve high regioselectivity, employ stepwise protection and functionalization. For example, tert-butyl esters are often synthesized via nucleophilic substitution or esterification under anhydrous conditions. A common approach involves:
- Protection of the hydroxyl group using tert-butyl chloroacetate to avoid unwanted side reactions .
- Bromination at the para position using N-bromosuccinimide (NBS) under radical initiation or electrophilic aromatic substitution conditions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Refer to multi-step synthetic protocols in patent applications (e.g., tert-butyl carbamate derivatives in ), which emphasize temperature control (<0°C for bromination) and inert atmospheres to prevent decomposition .
Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the tert-butyl group (singlet at ~1.3 ppm for ) and bromine’s deshielding effect on aromatic protons. Compare with tert-butyl benzoate analogs in .
- X-ray Crystallography : Resolve steric effects of the tert-butyl group and bromine’s position. For example, reports a similar compound (tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate) with a mean C–C bond length of 0.004 Å and R-factor = 0.047, confirming structural accuracy .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., ’s NIST database protocols) .
Advanced: How can computational methods resolve contradictions in tert-butyl group conformation studies?
Methodological Answer:
Contradictions in tert-butyl conformer stability (axial vs. equatorial) arise from solvent effects. For example, shows that DFT calculations without explicit solvent models erroneously predict axial conformers as thermodynamically stable. To resolve this:
- Explicit Solvent Modeling : Include solvent molecules (e.g., water or ethanol) in DFT calculations to account for hydrogen bonding, which stabilizes equatorial conformers .
- Dynamic NMR Analysis : Perform low-temperature NMR (e.g., –80°C) to observe slow conformational interconversion, as done for tert-butyl triazinanes in .
Advanced: What experimental designs are suitable for studying thermal decomposition pathways of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure exothermic peaks under dynamic heating (e.g., 5°C/min) to identify decomposition onset temperatures. Compare with tert-butyl peroxy benzoate studies in , which report adiabatic conditions for kinetic analysis .
- Accelerating Rate Calorimetry (ARC) : Simulate worst-case thermal runaway scenarios. For example, ’s ARC protocols for di-tert-butyl peroxide can be adapted to model self-accelerating decomposition .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., tert-butanol, bromobenzene derivatives) .
Advanced: How can reaction kinetics be analyzed in nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Rate Law Determination : Conduct pseudo-first-order experiments with excess nucleophile (e.g., ethanol). ’s tert-butyl bromide/ethanol reaction shows rate dependence on [tert-butyl bromide] only (SN1 mechanism). Doubling [ethanol] has no rate effect, confirming a unimolecular pathway .
- EPR Spectroscopy : Monitor radical intermediates in reactions involving tert-butyl derivatives. ’s RAFT polymerization study uses spin traps (e.g., MNP) to detect tert-butyl radicals, providing mechanistic insights .
Basic: What are common side reactions during this compound synthesis, and how are they mitigated?
Methodological Answer:
- Ester Hydrolysis : Avoid aqueous conditions; use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
- Debromination : Minimize exposure to reducing agents or UV light. ’s carbamate synthesis protocols recommend dark storage and inert atmospheres .
- Byproduct Formation : Use scavengers (e.g., triethylamine for HBr removal) and monitor reaction progress via TLC .
Advanced: How can advanced oxidation processes (AOPs) degrade this compound in environmental studies?
Methodological Answer:
- Fenton-like Systems : Combine Fe(II)/HO/UV to generate hydroxyl radicals. ’s MTBE degradation study (VUV/Fe(II)/HO) achieves >90% mineralization at neutral pH, adaptable to brominated analogs .
- LC-HRMS for Pathway Elucidation : Identify intermediates (e.g., brominated quinones) and track defunctionalization (loss of tert-butyl or bromine groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
